molecular formula C9H17NO5 B558210 Boc-Ser-OMe CAS No. 2766-43-0

Boc-Ser-OMe

Cat. No.: B558210
CAS No.: 2766-43-0
M. Wt: 219.23 g/mol
InChI Key: SANNKFASHWONFD-LURJTMIESA-N
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Description

N-(tert-Butoxycarbonyl)-L-serine methyl ester: , commonly known as Boc-Ser-OMe, is a derivative of the amino acid serine. It is widely used in peptide synthesis due to its stability and ease of handling. The compound has the molecular formula C9H17NO5 and a molecular weight of 219.23 g/mol .

Mechanism of Action

Target of Action

Boc-Ser-OMe, also known as N-(tert-Butoxycarbonyl)-L-serine methyl ester, is a derivative of the amino acid serine

Mode of Action

It’s known that this compound is used in peptide synthesis . The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis. It prevents unwanted reactions at the amino group during peptide synthesis. After the desired reactions are complete, the Boc group can be removed under acidic conditions, revealing the original amino group .

Biochemical Pathways

Given its role in peptide synthesis, it may indirectly influence various biochemical pathways depending on the specific peptides being synthesized .

Result of Action

Its main role is to protect the amino group during synthesis and can be removed afterwards . Therefore, the results of its action are more related to the successful synthesis of the desired peptide.

Action Environment

The action of this compound is highly dependent on the conditions of the reaction it is used in. Factors such as pH, temperature, and the presence of other reactants can influence its efficacy and stability. For instance, the Boc group is stable under basic and neutral conditions but can be removed under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-Ser-OMe can be synthesized from L-serine through a series of chemical reactions. The process typically involves the protection of the amino group of serine with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxyl group with methanol. The reaction conditions often include the use of bases and anhydrides such as Boc2O .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Boc-Ser-OMe undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo compounds, while reduction can produce alcohols .

Scientific Research Applications

Boc-Ser-OMe is extensively used in scientific research, particularly in:

Comparison with Similar Compounds

  • N-(tert-Butoxycarbonyl)-L-cysteine methyl ester
  • N-(tert-Butoxycarbonyl)-D-serine methyl ester
  • N-Z-L-serine methyl ester

Uniqueness: Boc-Ser-OMe is unique due to its specific protective group (Boc) and esterification, which provide stability and ease of handling in peptide synthesis. Its properties make it particularly suitable for solid-phase peptide synthesis .

Properties

IUPAC Name

methyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANNKFASHWONFD-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427089
Record name Boc-Ser-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2766-43-0
Record name Boc-Ser-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-BUTOXYCARBONYL)-L-SERINE METHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Boc-Ser-OMe often used as a starting material in peptide synthesis?

A1: this compound is frequently utilized in peptide synthesis as a building block due to the presence of protecting groups on both the amine and carboxyl functionalities of serine. The Boc (tert-butyloxycarbonyl) group protects the amine, while the methyl ester protects the carboxyl group. These protecting groups are crucial for controlling the reactivity of the amino acid during peptide chain elongation. [, ]

Q2: Can you elaborate on the use of this compound in glycosylation reactions?

A2: this compound serves as an effective acceptor molecule in enzymatic glycosylation reactions using β-galactosidase. [] This process involves the transfer of a galactose sugar molecule from a donor, such as lactose, to the hydroxyl group of serine. The reaction conditions, including lactose concentration and temperature, significantly impact the yield of mono- and di-galactosylated products. []

Q3: Are there any studies on alternative phosphitylating agents for this compound in phosphopeptide synthesis?

A3: Yes, research has explored N, N-diisopropyl-bis(4-chlorobenzyl) phosphoramidite as an alternative phosphitylating agent for this compound. [] This reagent enables the efficient phosphorylation of the hydroxyl group in this compound, leading to the formation of protected phosphopeptides. Notably, this approach allows for the selective removal of the Boc group or the 4-chlorobenzyl protecting groups on the phosphate, providing flexibility in subsequent synthetic steps. []

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